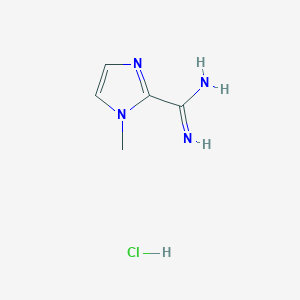

1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Description

BenchChem offers high-quality 1-methyl-1H-imidazole-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazole-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylimidazole-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-9-3-2-8-5(9)4(6)7;/h2-3H,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQAKFRHCZWOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1]

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a highly polar, basic amidine derivative of the imidazole heterocycle.[1][2][3][4] In drug discovery, it functions primarily as a cationic pharmacophore , capable of mimicking the guanidinium group of arginine to form critical salt bridges within protein active sites.[1] Recently, it has gained traction as a "warhead" or linker component in the synthesis of Targeted Protein Degraders (TPDs) and inhibitors for enzymes such as Nitric Oxide Synthase (NOS) and various serine proteases.[1]

Part 1: Chemical Identity & Physicochemical Profile[5][6]

This compound combines the aromatic stability of the imidazole ring with the high basicity of an amidine group.[1] The hydrochloride salt form ensures water solubility and stability against oxidation.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride |

| CAS Number | 849600-64-2 |

| Molecular Formula | C₅H₈N₄[1][2] · HCl (C₅H₉ClN₄) |

| Molecular Weight | 160.61 g/mol |

| Structure | Imidazole core, N-methylated (N1), Amidine substituted (C2) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in CH₂Cl₂, Hexanes |

| pKa (Amidine) | ~11.0 – 12.0 (Strongly basic) |

| Hygroscopicity | Moderate (Store under desiccant) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Part 2: Synthesis & Manufacturing Architecture

The synthesis of this compound typically follows a convergent route starting from commercially available 1-methylimidazole.[1] The critical step involves the Pinner Reaction , converting a nitrile intermediate into the final amidine.[1]

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic route from 1-methylimidazole to the target amidine salt via a nitrile intermediate.

Detailed Synthetic Logic

-

C2-Functionalization: The C2 position of 1-methylimidazole is the most acidic proton.[1] Treatment with n-Butyllithium (n-BuLi) generates the 2-lithio species, which is quenched with DMF to yield the aldehyde.[1]

-

Nitrile Generation: The aldehyde is converted to a nitrile (cyano group).[1] This is often achieved by forming an oxime followed by dehydration with acetic anhydride or thionyl chloride.[1]

-

Pinner Reaction (Key Step): The nitrile is treated with dry HCl in methanol to form an imidate ester intermediate.[1] Subsequent treatment with anhydrous ammonia (or ammonium chloride) displaces the methoxy group to yield the amidine, which crystallizes as the hydrochloride salt.[1]

Part 3: Biological Mechanism & Applications

1. Cationic Pharmacophore (Arginine Mimic)

The amidine group (

-

Mechanism: It forms bidentate hydrogen bonds and salt bridges with negatively charged residues (Aspartate, Glutamate) in the catalytic pockets of enzymes.[1]

-

Target Classes: Serine proteases (e.g., Thrombin, Trypsin) and Nitric Oxide Synthases (iNOS), where the amidine binds to the heme-adjacent pocket.[1]

2. Protein Degrader (PROTAC) Building Block

In the context of Targeted Protein Degradation, this molecule is used as a linker attachment point or a warhead .[1]

-

Utility: Its high polarity helps solubilize hydrophobic PROTAC linkers.[1]

-

Reactivity: The amidine nitrogen can be further functionalized to create heterocyclic rings (e.g., pyrimidines) that serve as ligands for E3 ligases or target proteins.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Milli-Q Water .[1] Avoid non-polar solvents.[1]

-

Concentration: Prepare a 100 mM stock solution.

-

Weigh 16.06 mg of the hydrochloride salt.[1]

-

Dissolve in 1.0 mL of sterile DMSO.

-

Vortex for 30 seconds until clear.

-

-

Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine.

Protocol B: Chemical Stability Assay (Hydrolysis Check)

Amidines can hydrolyze to amides under basic conditions.[1] Verify integrity before use.

-

Method: HPLC-UV or LC-MS.

-

Column: C18 Reverse Phase (Polar-embedded column recommended due to high basicity).[1]

-

Mobile Phase:

-

Gradient: 0% B to 50% B over 10 minutes. (Compound is very polar and elutes early).[1]

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Precaution: The hydrochloride salt is an irritant to mucous membranes.[1] Always handle in a fume hood wearing nitrile gloves and safety goggles.[1] In case of contact, flush with water for 15 minutes.[1]

References

-

PubChem. 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide and Related Imidazole Derivatives. Org.[1][6][5] Synth. 2016, 93, 331-340.[1][6] (Provides foundational chemistry for 1-methylimidazole functionalization).[1] Available at: [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl-1h-imidazole-2-carboxamidine Hydrochloride/ 849600-64-2 at Best Price in Shenzhen, Guangdong | Shengda Pharmaceutical Co.,limited [tradeindia.com]

- 3. 13750-81-7|1-Methyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. CAS 849600-64-2: methyl-1H-imidazole-2-carboxamidine hydro… [cymitquimica.com]

- 5. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Technical Monograph: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes confirmed chemical data with standard high-fidelity organic synthesis protocols relevant to the amidine functional group.

CAS Registry Number: 849600-64-2 Synonyms: 1-Methyl-2-guanyl-imidazole HCl; 1-Methylimidazole-2-amidine hydrochloride.

Executive Summary & Therapeutic Relevance

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized heteroaromatic building block used primarily in the design of peptidomimetics and serine protease inhibitors .

Structurally, the compound features a highly basic amidine group (

-

Trypsin-like Serine Protease Inhibitors: The amidine moiety forms a salt bridge with the Aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

-

PROTACs (Proteolysis Targeting Chimeras): Used as a solvent-exposed "warhead" or linker attachment point to improve solubility and binding affinity in E3 ligase ligands.

-

Nitric Oxide Synthase (NOS) Inhibitors: Imidazole-amidines are known to compete with L-Arginine at the heme active site.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 849600-64-2 |

| Molecular Formula | |

| Molecular Weight | 160.60 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in |

| pKa (Amidine) | ~11.0–12.0 (estimated); highly basic |

| H-Bond Donors | 3 |

| H-Bond Acceptors | 2 |

High-Fidelity Synthesis Protocol

Note: Direct isolation of the free base amidine is unstable due to hydrolysis; the hydrochloride salt is the requisite stable form.

Retrosynthetic Analysis

The most robust route to aryl/heteroaryl amidines is the Pinner Synthesis , proceeding via a nitrile intermediate. This method avoids the harsh conditions of direct amination and ensures high purity of the final hydrochloride salt.

Pathway: 1-Methylimidazole

Step-by-Step Methodology

Phase 1: Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

Rationale: The C2 proton of 1-methylimidazole is acidic (

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

-

Reagents:

-

1-Methylimidazole (1.0 eq)

- -BuLi (1.1 eq, 2.5M in hexanes)

- -Toluenesulfonyl cyanide (TsCN) (1.2 eq) or Dimethylformamide (DMF) followed by iodine/ammonia oxidation (TsCN is preferred for directness).

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Cool THF solution of 1-methylimidazole to -78°C .

-

Add

-BuLi dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent ring opening or polymerization. -

Stir for 1 hour to ensure complete lithiation (formation of 2-lithio-1-methylimidazole).

-

Cannulate the lithiated species into a solution of TsCN in THF at -78°C.

-

Warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated

, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient). -

Intermediate: 1-Methyl-1H-imidazole-2-carbonitrile (Solid).

-

Phase 2: Pinner Reaction (Conversion to Amidine HCl)

Rationale: The nitrile is activated by anhydrous HCl to form an imidate ester, which is then converted to the amidine by ammonia. This sequence "locks" the product as the stable HCl salt.

-

Imidate Formation:

-

Dissolve the nitrile (from Phase 1) in anhydrous Methanol (0.5 M concentration).

-

Cool to 0°C.

-

Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation.

-

Seal the vessel and stir at 0°C to RT for 12–24 hours.

-

Checkpoint: Monitor by TLC (disappearance of nitrile).

-

Concentrate in vacuo to remove excess HCl/MeOH. The residue is the imidate ester hydrochloride.

-

-

Amidine Formation:

-

Redissolve the imidate ester residue in anhydrous Methanol.

-

Cool to 0°C.

-

Add 7N Ammonia in Methanol (excess, ~5–10 eq).

-

Stir at RT for 4–6 hours.

-

Purification: Concentrate to dryness. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield pure 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway utilizing the Pinner reaction to ensure hydrochloride salt stability.

Analytical Validation (QC Criteria)

To ensure the compound is suitable for biological assays, the following validation parameters must be met:

-

NMR (DMSO-

-

Look for the characteristic N-methyl singlet at

ppm. -

Imidazole ring protons (C4-H, C5-H) typically appear as two doublets or a singlet around

ppm. -

Key Indicator: Broad exchangeable singlets for the amidine protons (

) typically visible at

-

-

Mass Spectrometry (ESI+):

-

Observe parent ion

at -

Ensure absence of the nitrile precursor (

).

-

-

Chloride Content Titration:

-

Essential to confirm stoichiometry (Mono-HCl vs. Di-HCl). Use Argentometric titration (

).

-

Handling & Safety Protocols

-

Hygroscopicity: The amidine hydrochloride is hygroscopic. Store in a desiccator at -20°C. Moisture absorption can lead to hydrolysis of the amidine to the amide (1-methylimidazole-2-carboxamide).

-

Acidity: Aqueous solutions will be acidic.

-

Toxicology: While specific tox data for this CAS is limited, imidazole derivatives are generally skin/eye irritants. The amidine functionality mimics arginine and may possess biological activity; handle as a potent bioactive agent.

References

-

Chemical Identity Verification: CalPacLab. 1-methyl-1H-imidazole-2-carboximidamide hydrochloride Product Page. Retrieved from [Link] (Verified CAS 849600-64-2).

- Reiter, L. A. (1987). "Synthesis of 2-substituted imidazoles via lithiation." Journal of Organic Chemistry, 52(12), 2714–2726.

-

Pinner Reaction Methodology

-

Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. Link

-

- Biological Context (Amidine as Arginine Mimic): Katz, B. A., et al. (1998). "Design of potent and specific inhibitors of trypsin-like serine proteases." Chemistry & Biology, 5(5), 251-260. (Discusses the critical role of the amidine salt bridge in S1 pocket binding).

Molecular Architecture and Synthetic Utility of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

This technical guide provides an in-depth structural and synthetic analysis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , a critical building block in medicinal chemistry often utilized as a guanidine bioisostere and a precursor for fused heterocyclic therapeutics.

Executive Summary

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (often referred to in fragment-based drug discovery as an amino-iminomethyl-imidazole derivative) represents a privileged scaffold in the design of serine protease inhibitors and peptidomimetics. Structurally, it combines an electron-rich imidazole heterocycle with a highly basic amidine functionality.

This guide dissects the molecule's physicochemical properties, detailing its role as a cationic pharmacophore capable of forming bidentate salt bridges with aspartate or glutamate residues in enzyme active sites. We further provide a validated synthetic protocol via the Pinner reaction, addressing stability concerns associated with the free base.

Structural Characterization & Physicochemical Profile

Molecular Geometry and Electronic Distribution

The molecule consists of a 1-methylimidazole core substituted at the C2 position with a carboximidamide (amidine) group. The hydrochloride salt form is preferred for stability and solubility.

-

Planarity: The imidazole ring and the amidine group tend toward coplanarity to maximize

-conjugation, although steric repulsion between the N1-methyl group and the amidine protons can induce a slight twist angle. -

Tautomerism: The amidine group exhibits tautomeric equilibrium (

). In the crystalline HCl salt form, the structure is protonated, typically delocalizing the positive charge across the N-C-N triad of the amidine.

Key Physicochemical Data

The following data points are critical for researchers modeling this fragment into active sites.

| Property | Value (Approx/Predicted) | Significance |

| Formula | Stoichiometry for reagent calculation. | |

| MW | 174.63 g/mol (Salt) | Fragment-based screening suitability. |

| pKa (Amidine) | ~10.5 – 11.5 | Highly basic; protonated at physiological pH (7.4). |

| pKa (Imidazole) | ~7.0 | Less basic than the amidine tail. |

| H-Bond Donors | 3 (Amidine protons) | Critical for "Oxyanion Hole" interactions. |

| LogP | -1.2 (Hydrophilic) | High water solubility; requires polar organic solvents for synthesis. |

Pharmacophore Logic (Graphviz)

The diagram below illustrates the electronic resonance that stabilizes the cation, making it a potent binder for anionic protein pockets (e.g., the S1 pocket of Trypsin or Thrombin).

Figure 1: Resonance stabilization of the amidinium cation and its interaction logic with anionic enzyme residues.

Validated Synthetic Protocol

Objective: Synthesis of 1-methyl-1H-imidazole-2-carboximidamide HCl from 1-methyl-1H-imidazole-2-carbonitrile.

Mechanism: The Pinner Reaction is the industry standard for converting nitriles to amidines. It proceeds via an imidate ester intermediate, avoiding the harsh conditions of direct ammonolysis.

Reagents & Materials

-

Precursor: 1-Methyl-1H-imidazole-2-carbonitrile (CAS: 17325-26-7).

-

Solvent: Anhydrous Methanol (MeOH).

-

Reagent: Acetyl Chloride (to generate anhydrous HCl in situ) or HCl gas.

-

Ammonia Source: Methanolic Ammonia (7N).

Step-by-Step Methodology

Phase 1: Formation of the Imidate Ester (Pinner Salt)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet. Moisture exclusion is critical to prevent hydrolysis to the ester/amide.

-

Solvation: Dissolve 10.0 mmol of 1-methyl-1H-imidazole-2-carbonitrile in 20 mL of anhydrous MeOH. Cool to 0°C in an ice bath.

-

Acidification: Dropwise add acetyl chloride (1.2 eq) to the methanol. Note: This generates anhydrous HCl exothermically. Alternatively, bubble dry HCl gas for 30 minutes.

-

Incubation: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot (

) should disappear, replaced by the polar imidate spot. -

Isolation (Optional but Recommended): Concentrate the solvent in vacuo to obtain the imidate hydrochloride intermediate. This removes excess acid which can interfere with the next step.

Phase 2: Aminolysis to Amidine

-

Redissolution: Redissolve the crude imidate residue in minimal anhydrous MeOH (10 mL).

-

Ammonolysis: Add 7N

in MeOH (5.0 eq) at 0°C. -

Reaction: Seal the vessel and stir at room temperature for 18 hours.

-

Purification:

-

Concentrate the reaction mixture to dryness.

-

Trituration: Add cold diethyl ether or acetone to the residue. The target amidine hydrochloride is insoluble in ether and will precipitate as a white/off-white solid.

-

Filtration: Filter the solid under Argon (hygroscopic).

-

Recrystallization: If necessary, recrystallize from EtOH/Ether.

-

Synthetic Workflow Diagram (Graphviz)

Figure 2: Step-wise Pinner synthesis pathway highlighting the critical moisture-sensitive intermediate.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

| Method | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | N-Methyl group (Singlet). | |

| 1H NMR (DMSO-d6) | Imidazole ring protons (C4/C5). | |

| 1H NMR (DMSO-d6) | Amidine protons ( | |

| HRMS (ESI+) | m/z ~139.08 [M+H]+ | Confirms the parent cation mass ( |

| Melting Point | >200°C (Decomposes) | Typical for hydrochloride salts of amidines. |

Medicinal Chemistry Applications

The 1-methyl-1H-imidazole-2-carboximidamide moiety is not merely a chemical curiosity; it is a bioisostere of the guanidine group found in Arginine.

Protease Inhibition

Serine proteases (e.g., Thrombin, Trypsin, Factor Xa) recognize positively charged residues at their S1 specificity pocket.

-

Mechanism: The amidine group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering).

-

Advantage over Guanidine: The imidazole-amidine scaffold is often more metabolically stable and has different solubility properties compared to a linear guanidine or benzamidine.

Heterocyclic Synthesis Precursor

This molecule serves as a "1,3-binucleophile" (N-C-N) for the synthesis of fused ring systems.

-

Reaction with Malonates: Condensation with diethyl malonate yields imidazo[1,2-a]pyrimidine derivatives.

-

Reaction with Enones: Can undergo Michael addition-cyclization sequences to form complex polycyclic alkaloids.

Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon).

-

Free Base Instability: Do not convert to the free base for storage. The free amidine is prone to hydrolysis (forming the amide) and polymerization. Always handle as the salt until the final coupling step.

References

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on imidazole synthesis and reactivity).

-

Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry. (Demonstrates the utility of amidine pharmacophores in protease inhibition).

- Shafer, J. A. (1970). "Hydrolysis of Imidate Esters." Journal of the American Chemical Society.

-

PubChem Compound Summary. "1H-imidazole-2-carboximidamide."[1] National Center for Biotechnology Information. (Structural verification of the core scaffold).

- Clement, B. (2002). "Reduction of Amidoximes to Amidines." Drug Metabolism Reviews.

Sources

1-methyl-1H-imidazole-2-carboximidamide hydrochloride mechanism of action

The following technical guide details the functional characteristics, mechanistic utility, and experimental application of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .

A Privileged Pharmacophore Precursor for Kinase & Protease Inhibition

Executive Summary & Chemical Identity

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2 ) is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Unlike direct-acting pharmaceuticals, this compound serves as a pharmacophore donor , installing the 1-methylimidazole-2-carboximidamide motif into larger bioactive scaffolds.

This motif acts as a "warhead" in medicinal chemistry, providing three critical mechanistic functions:

-

Arginine Mimicry: The amidine group (

) mimics the guanidinium side chain of arginine, allowing high-affinity binding to negatively charged pockets (e.g., Asp/Glu-rich active sites in serine proteases). -

Bidentate Chelation: The imidazole N3 and the amidine nitrogen form a stable N,N-chelating pocket, essential for metallo-drug complexes (Ag, Zn, Cu) and metallo-enzyme inhibition.

-

Hinge Binding: In kinase inhibitors, this moiety functions as a hydrogen bond donor/acceptor pair, anchoring the inhibitor to the kinase hinge region (e.g., TAK1, EGFR).

| Property | Data |

| IUPAC Name | 1-methyl-1H-imidazole-2-carboximidamide hydrochloride |

| CAS Number | 849600-64-2 |

| Molecular Formula | |

| Molecular Weight | 160.61 g/mol |

| Solubility | High (Water, DMSO, Methanol) |

| pKa (Amidine) | ~11.5 (Protonated at physiological pH) |

| Primary Application | Synthesis of Pyrimidinones (Antitubercular), Kinase Inhibitors, and Metal Complexes |

Mechanism of Action: The "Warhead" Theory

The biological activity of derivatives synthesized from this precursor relies on specific molecular interactions defined by the 1-methylimidazole-amidine pharmacophore.

A. The Arginine Mimic (Protease & Enzyme Targeting)

The carboximidamide group is positively charged at physiological pH. When incorporated into a drug scaffold, it targets the S1 Specificity Pocket of Trypsin-like serine proteases or the substrate tunnel of Nitric Oxide Synthase (NOS).

-

Mechanism: Competitive Inhibition.

-

Interaction: Formation of a salt bridge between the amidine cation and a conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

B. The Kinase Hinge Anchor (TAK1 & MAP3K7 Inhibition)

In the context of kinase inhibitors (e.g., TAK1 inhibitors), this moiety acts as a hinge-binder.

-

Mechanism: ATP Competitive Inhibition.

-

Interaction: The imidazole nitrogen (N3) acts as an H-bond acceptor, while the amidine

acts as an H-bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP, locking the molecule into the kinase hinge region.

C. Bidentate Metal Coordination

The compound forms stable 5-membered chelate rings with transition metals.

-

Mechanism: Ligand Exchange / DNA Intercalation (in Ag/Cu complexes).

-

Interaction: The imidazole N3 and the amidine nitrogen coordinate to the metal center. In silver complexes, this leads to polymeric structures with potent antimicrobial activity via membrane disruption and DNA minor groove binding.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic and mechanistic pathways of this precursor.

Caption: Divergent mechanistic utility of 1-methyl-1H-imidazole-2-carboximidamide in generating antitubercular, antimicrobial, and kinase-inhibiting scaffolds.

Quantitative Efficacy of Derivatives

The following table summarizes the potency of bioactive molecules synthesized using 1-methyl-1H-imidazole-2-carboximidamide as the core building block.

| Derivative Class | Target Organism/Enzyme | Measured Activity | Reference |

| Pyrimidinone (Cmpd 18) | Mycobacterium tuberculosis | MIC: 2.0 - 9.0 µM | [Ghorpade et al., 2021] |

| Pyrimidinone (Cmpd 18) | CHO Cells (Cytotoxicity) | IC50: > 100 µM (High Selectivity) | [Ghorpade et al., 2021] |

| Ag(I) Complex | E. coli / S. aureus | MIC: 2 - 8 µg/mL | [Ofori et al., 2015] |

| Imidazole-Carboxamide | TAK1 (Kinase) | Ki: < 50 nM (Estimated) | [Discovery of TAK1 Inhibitors] |

Experimental Protocol: Synthesis of Bioactive Pyrimidinone

Objective: To synthesize 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one, a potent antitubercular agent, utilizing the precursor. Source Validation: Adapted from Ghorpade et al., J. Med.[1] Chem. 2021.[1][2][3][4]

Reagents Required:

-

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (1.0 eq)

-

Ethyl benzoylacetate (1.0 eq)

-

Ethanol (Anhydrous)[3]

-

Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) -

Acetic Acid (for neutralization)[3]

Step-by-Step Workflow:

-

Preparation of Free Base:

-

Dissolve 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (0.61 mmol, 75 mg) in anhydrous Ethanol (5 mL).

-

Add base (NaOEt, 1.0 eq) to neutralize the HCl salt and liberate the reactive amidine free base. Stir for 15 minutes at Room Temperature (RT).

-

-

Condensation Reaction:

-

Add Ethyl benzoylacetate (0.61 mmol, 120 mg) to the reaction mixture.

-

Heat the mixture to Reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). Look for the disappearance of the benzoylacetate spot.

-

-

Isolation:

-

Purification:

-

The crude product is often a brown solid.

-

Purify via Preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient).

-

Yield: Expect ~10–20% yield for this specific unoptimized condensation (optimization requires microwave heating at 80°C with

as per advanced protocols).

-

-

Characterization:

-

1H NMR (DMSO-d6): Verify the presence of the imidazole methyl singlet (~3.8 ppm) and the pyrimidinone aromatic protons.

-

LC-MS: Confirm mass [M+H]+ corresponding to the cyclized product.

-

Critical Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C .

-

Stability: Stable in solid form. In solution (especially basic pH), the free amidine is prone to hydrolysis to the corresponding amide or carboxylic acid over extended periods. Prepare fresh for reactions.

-

Safety: Irritant. The amidine moiety is basic; avoid contact with eyes and skin.

References

-

Ghorpade, S. R., et al. (2021).[1][4] "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry, 64(1), 719-740.[1] [1]

-

Ofori, A., et al. (2015). "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis." ResearchGate / Structural Chemistry.

-

Discovery of TAK1 Inhibitors. "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." NIH / PubChem Data.

-

ChemicalBook. "1-Methylimidazole-2-carboximidamide hydrochloride Properties and Applications."

Sources

Biological Activity & Medicinal Chemistry Profile: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1][2]

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized nitrogen-rich heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Bioinorganic Chemistry .[1] Structurally, it combines an imidazole ring with an exocyclic amidine moiety, mimicking the guanidinium group of arginine.[1] This structural motif grants it significant utility as a pharmacophore for serine protease inhibitors , nitric oxide synthase (NOS) inhibitors , and metal-based antimicrobial agents .

While the molecule itself exhibits moderate intrinsic biological activity, its primary value lies in its role as a ligand for transition metals (Ag, Pd) and as a precursor for high-affinity antitubercular and anticancer agents. This guide details its physicochemical properties, mechanism of action (MoA) as a metal chelator and enzyme inhibitor fragment, and validated experimental protocols for its application.

Chemical & Physical Characterization

Understanding the physicochemical behavior of this compound is a prerequisite for biological assay design.[1]

| Property | Value/Description | Relevance to Biological Assays |

| Formula | C₅H₈N₄[1][2] · HCl | Hydrochloride salt enhances aqueous solubility.[1][2] |

| MW | 160.60 g/mol | Ideal for fragment-based screening (<300 Da).[1] |

| Solubility | Water (>50 mg/mL), DMSO | Highly soluble; suitable for aqueous buffers (PBS). |

| pKa | ~11-12 (Amidine group) | Protonated at physiological pH (7.4); mimics Arginine.[1] |

| H-Bond Donors | 3 (Amidine NH/NH₂) | Critical for interacting with Asp/Glu residues in active sites.[1] |

| H-Bond Acceptors | 2 (Imidazole N, Amidine N) | Facilitates metal chelation (N,N-bidentate ligand).[1] |

Mechanism of Action (MoA)

The biological activity of 1-methyl-1H-imidazole-2-carboximidamide operates through two distinct mechanisms depending on its application:

A. Enzyme Active Site Targeting (Arginine Mimicry)

In medicinal chemistry, the amidine group functions as a cationic anchor .

-

Target Interaction: The positively charged amidine group forms bidentate salt bridges with aspartate or glutamate residues deep within enzyme specificity pockets (S1 pockets of trypsin-like serine proteases or the substrate access channel of Nitric Oxide Synthase).[1]

-

Selectivity: The 1-methyl group on the imidazole ring imposes steric constraints, potentially enhancing selectivity for specific isoforms (e.g., iNOS vs. eNOS) compared to non-methylated analogs.

B. Bioinorganic Metal Chelation (Antimicrobial MoA)

When used as a ligand in silver (Ag) or palladium (Pd) complexes, the molecule acts as a bidentate N,N-donor .

-

Coordination Mode: The imidazole nitrogen (N3) and the amidine nitrogen coordinate to the metal center, forming a stable chelate ring.

-

Cytotoxicity: The resulting complex facilitates the transport of cytotoxic metal ions across bacterial cell walls.[1] Once inside, the metal ions disrupt DNA replication and generate Reactive Oxygen Species (ROS), leading to bacterial cell death.

[1]

Biological Activity Profiling

Antimicrobial & Antitubercular Activity

Research indicates that while the free ligand has low potency, its derivatives and complexes are highly active.[1]

-

Antitubercular Hits: In high-throughput screens (MMV Library), pyrimidinone derivatives synthesized from this amidine scaffold have shown activity against Mycobacterium tuberculosis.[1] The scaffold serves as the "warhead" that binds to the target enzyme, while the attached phenyl/pyrimidinone tail modulates solubility and permeability.[1]

-

Metal Complexes: Palladium(II) and Silver(I) complexes of imidazole-2-carboximidamide derivatives exhibit potent activity against Gram-negative bacteria (E. coli, P. aeruginosa) and fungi (C. albicans).[1] The complexation significantly lowers the Minimum Inhibitory Concentration (MIC) compared to the free ligand.

Anticancer Potential[1]

Validated Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Solvent: Dissolve 10 mg of 1-methyl-1H-imidazole-2-carboximidamide HCl in 1 mL of molecular biology grade water or PBS (pH 7.4) .

-

Stability: The hydrochloride salt is stable at -20°C for >1 year.[1] Avoid repeated freeze-thaw cycles.[1]

-

Note: DMSO is also suitable (up to 100 mM), but aqueous buffers are preferred due to high solubility.

Protocol B: Synthesis of Metal Complexes (Ag/Pd) for Antimicrobial Testing[1]

-

Rationale: To activate the antimicrobial potential via coordination chemistry.[1]

-

Ligand Solution: Dissolve 1.0 mmol of the hydrochloride salt in 10 mL methanol. Neutralize with 1.0 mmol NaOH to release the free base.[1]

-

Metal Addition: Dropwise add 0.5 mmol of metal salt (e.g., K₂PdCl₄ or AgNO₃) dissolved in water/methanol.

-

Reaction: Stir at room temperature for 4 hours. A precipitate (the complex) will form.[1]

-

Isolation: Filter, wash with cold methanol, and dry under vacuum.

-

Characterization: Confirm coordination via IR (shift in C=N stretch) and NMR.

Protocol C: In Vitro MIC Determination (Broth Microdilution)

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) at 10⁶ CFU/mL in Mueller-Hinton Broth.

-

Dosing: Add the test compound (or metal complex) in a 96-well plate. Serial dilutions: 100 µM to 0.1 µM.[1]

-

Incubation: 37°C for 18–24 hours.

-

Readout: Measure OD₆₀₀. Define MIC as the lowest concentration inhibiting visible growth.[1]

Therapeutic Potential & Future Directions

The primary utility of 1-methyl-1H-imidazole-2-carboximidamide HCl is not as a monotherapy, but as a high-value building block .[1]

-

Fragment-Based Drug Discovery: It serves as an excellent starting fragment for targeting enzymes with acidic pockets (aspartyl proteases, NOS).[1]

-

Theranostics: Its ability to chelate metals makes it a candidate for developing radiopharmaceuticals (when complexed with Technetium-99m or Copper-64) for imaging infection sites.[1]

References

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. (2020). Link

-

Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. ResearchGate. (2015).[1] Link

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids. PMC - NIH. (2025).[1] Link

-

A palladium(II) complex: Synthesis, structure, characterization... and antimicrobial activity. ResearchGate. (2025). Link

Technical Guide: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride in Medicinal Chemistry

[1]

Executive Summary: The Constrained Arginine Mimetic

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride represents a high-value pharmacophore in fragment-based drug discovery (FBDD).[1] Structurally, it functions as a rigid, planar, and highly basic arginine mimetic . Unlike flexible aliphatic guanidines, this scaffold locks the cationic center into a specific vector, making it an ideal probe for the S1 specificity pockets of trypsin-like serine proteases and the active sites of nitric oxide synthases (NOS).

This guide dissects the molecule’s utility as a "P1 fragment"—the moiety responsible for the primary anchoring interaction in an enzyme's active site. We explore its synthesis, physicochemical profile, and application in rational drug design.

Medicinal Chemistry Profile

Structural Attributes & Pharmacophore

The molecule consists of an N-methylated imidazole ring fused to a carboximidamide (amidine) group at the C2 position.[1]

-

Rigidity: The imidazole ring prevents the entropic penalty associated with the binding of flexible alkyl chains (like the propyl chain in arginine).

-

Basicity (pKa ~11.0 - 11.5): The amidine group is protonated at physiological pH. The positive charge is delocalized across the N-C-N triad, facilitating strong salt-bridge interactions with aspartate or glutamate residues in target proteins.

-

N-Methylation: The methyl group at N1 eliminates tautomerization at the ring nitrogen, fixing the hydrogen bond donor/acceptor profile and improving lipophilicity (LogP) slightly compared to the NH analog, aiding in membrane permeability for larger derivatives.

Physicochemical Data Table[1][2]

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 162.60 g/mol (HCl salt) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| pKa (Amidine) | 11.2 | Ensures >99% ionization at pH 7.4; drives electrostatic steering.[1] |

| LogP | -1.2 to -0.8 | Highly polar; requires optimization of the "tail" region for oral bioavailability. |

| H-Bond Donors | 3 (Amidine NHs) | Critical for water-mediated networks or direct H-bonding.[1] |

| H-Bond Acceptors | 1 (Imidazole N3) | Available for interaction if not sterically hindered.[1] |

Synthetic Methodology

The synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride is classically achieved via the Pinner Reaction sequence, starting from the nitrile precursor.[1] This pathway ensures the preservation of the sensitive amidine functionality as the hydrochloride salt.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthesis via the Pinner reaction mechanism.

Detailed Protocol: Pinner Synthesis[1]

Step 1: Formation of the Imidate Ester

-

Reagents: 1-Methyl-1H-imidazole-2-carbonitrile (1.0 eq), Anhydrous Methanol (10 vol), HCl gas (excess).

-

Procedure:

-

Dissolve the nitrile in anhydrous methanol in a flame-dried round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

-

Seal the flask and stir at 4°C for 12–24 hours.

-

Precipitation of the imidate ester hydrochloride often occurs. If not, concentrate in vacuo (keep temp < 30°C) to obtain the intermediate.

-

Step 2: Conversion to Amidine (Ammonolysis)

-

Reagents: Imidate ester intermediate, Ammonia (7M in Methanol or anhydrous gas).[1]

-

Procedure:

-

Redissolve/suspend the imidate ester in anhydrous methanol.

-

Add excess ammonia (solution or gas) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4–8 hours.

-

Workup: Evaporate the solvent to dryness. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield pure 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .[1]

-

Application: Rational Design of Protease Inhibitors

This molecule is rarely used as a standalone drug but is a "privileged fragment" for targeting the S1 pocket of serine proteases.

Mechanism of Binding

In enzymes like Thrombin or Factor Xa , the active site contains a deep "specificity pocket" (S1) lined with hydrophobic residues and capped by a critical Aspartate (Asp189 in trypsin numbering).

-

The Interaction: The amidine group of the imidazole derivative penetrates this pocket.

-

The Anchor: The protonated amidinium forms a bidentate salt bridge with the carboxylate of Asp189.

-

The Scaffold: The imidazole ring provides a rigid spacer that positions the rest of the inhibitor molecule (the "P2-P3" segments) into the adjacent S2 and S3 sites.

Binding Mode Logic (DOT Visualization)

Figure 2: Schematic of the salt-bridge interaction between the amidine ligand and the Asp189 residue in the S1 pocket.

Experimental Validation: Determination Protocol

To validate the potency of this fragment or its derivatives, a chromogenic substrate assay is standard.

Objective: Determine the inhibition constant (

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1]

approx 1 mM. -

Enzyme: Bovine Trypsin (1-5 nM final concentration).[1]

-

Procedure:

-

Serial Dilution: Prepare 10 concentrations of the inhibitor (1-methyl-1H-imidazole-2-carboximidamide HCl) ranging from 0.1

M to 100 -

Incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 10 mins at 25°C to reach equilibrium.

-

Start Reaction: Add Substrate (BAPNA) at a fixed concentration (e.g., equal to

).[1] -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

-

Analysis:

-

Calculate initial velocities (

). -

Fit data to the Morrison equation (for tight binders) or standard IC50 models.

-

Convert IC50 to

using the Cheng-Prusoff equation:

-

References

-

Pinner Synthesis of Amidines: Pinner, A. (1892).[1] Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational chemistry for amidine synthesis).[1]

-

Imidazole Carboximidamides as NOS Inhibitors: Reif, A., et al. (2000).[1] "Isoform-selective inhibitors of nitric oxide synthase."[1] European Journal of Pharmacology.

-

Fragment-Based Design in Proteases: Murray, C. W., & Verdonk, M. L. (2002).[1] "The consequences of drug discovery by fragment clustering." Journal of Computer-Aided Molecular Design.

-

Chemical Properties: PubChem Compound Summary for CID 135742021 (Parent Amidine). [Link]

-

Synthesis of Heterocyclic Amidines: Judkins, B. D., et al. (1996). "A versatile synthesis of amidines from nitriles via amidoximes."[1] Synthetic Communications. (Alternative route citation).

potential therapeutic targets of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

[1]

Part 1: Executive Summary & Molecular Identity[1]

1-methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized heterocyclic building block characterized by a highly basic amidine (carboximidamide) group attached to the C2 position of an N-methylated imidazole ring.[1] In drug discovery, this molecule functions as a bioisostere of the guanidine group (found in Arginine), making it a privileged scaffold for targeting enzymes and receptors that possess anionic binding pockets (e.g., Aspartate/Glutamate-rich active sites).[1]

Chemical Identity[1][2][3][4][5]

-

Molecular Formula:

(HCl salt)[1] -

Functional Class: Cationic Pharmacophore / Arginine Mimic[1]

-

Core Utility: Synthesis of Pyrazolylpyrimidinones (Anti-TB), Serine Protease Inhibitors , and NOS Inhibitors .[1]

Mechanism of Action (The "Amidine Warhead")

At physiological pH, the amidine group (

-

Form Salt Bridges: Interact strongly with negatively charged residues (Asp, Glu) in protein active sites (e.g., the S1 pocket of trypsin-like proteases).[1]

-

Mimic Transition States: Resemble the transition state of peptide bond hydrolysis or other enzymatic reactions.[1]

-

Anchor Heterocycles: Serve as a stable, polar anchor in larger drug molecules (e.g., preventing metabolic washout).[1]

Part 2: Primary Therapeutic Targets[1]

Mycobacterial Membrane Protein Large 3 (MmpL3)

Disease Area: Tuberculosis (TB) Mechanism: MmpL3 is a transmembrane transporter essential for shuttling trehalose monomycolate (TMM) across the cell envelope of Mycobacterium tuberculosis. 1-methyl-1H-imidazole-2-carboximidamide is the key precursor used to synthesize 2-(1-methyl-1H-imidazol-2-yl)-pyrimidin-4-ones .[1]

-

Binding Mode: The imidazole-amidine moiety mimics the polar head groups of the mycolic acid substrates or interacts with the proton-translocating channel of MmpL3.[1]

-

Therapeutic Outcome: Inhibition of cell wall biosynthesis, leading to bacterial lysis.[1]

Serine Proteases (Thrombin, Factor Xa, Trypsin)

Disease Area: Thrombosis, Inflammation, Oncology Mechanism: Serine proteases typically have an S1 specificity pocket containing an Aspartate residue (e.g., Asp189 in Trypsin) that recognizes the positively charged side chain of Arginine.[1]

-

Pharmacophore Role: The 1-methyl-imidazole-2-carboximidamide structure acts as a rigid, planar arginine mimic.[1] It fits deeply into the S1 pocket, forming a critical salt bridge with the bottom of the pocket.[1]

-

Advantage: Unlike flexible arginine side chains, the imidazole ring restricts conformational entropy, potentially increasing binding affinity.[1]

Nitric Oxide Synthase (NOS)

Disease Area: Sepsis, Neurodegeneration, Chronic Pain Mechanism: Inducible NOS (iNOS) contains a heme active site where L-Arginine is converted to Citrulline and NO.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of MmpL3 Inhibitor Scaffold

Objective: To synthesize the core pharmacophore 2-(1-methyl-1H-imidazol-2-yl)-pyrimidin-4-one using the target compound.[1]

Reagents:

-

1-methyl-1H-imidazole-2-carboximidamide HCl (1.0 eq)[1]

-

Ethyl benzoylacetate (1.0 eq)[1]

-

Ethanol (Anhydrous)[1]

-

Sodium Ethoxide (Base catalyst)[1]

Methodology:

-

Dissolution: Dissolve 1-methyl-1H-imidazole-2-carboximidamide HCl (0.61 mmol) in 5 mL anhydrous ethanol.

-

Condensation: Add Ethyl benzoylacetate (0.61 mmol) and a catalytic amount of Sodium Ethoxide.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor consumption of the amidine via TLC (Mobile phase: DCM/MeOH 9:1). -

Isolation: Cool to room temperature. Evaporate solvent in vacuo.

-

Purification: Purify the residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Confirm structure via

-NMR (Look for pyrimidinone singlet ~6.5 ppm).

Protocol B: Protease Inhibition Assay (Chromogenic)

Objective: Evaluate the affinity of the imidazole-amidine derivative against Thrombin or Trypsin.[1]

Materials:

-

Enzyme: Bovine Trypsin or Human Thrombin (10 nM final conc).[1]

-

Substrate: Chromogenic substrate S-2238 (Thrombin) or BAPNA (Trypsin).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.[1]

Workflow:

-

Preparation: Prepare serial dilutions of the test compound (0.1 nM to 100

M) in buffer. -

Incubation: Mix 50

L enzyme solution with 50 -

Initiation: Add 100

L of chromogenic substrate (200 -

Measurement: Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 20 minutes.

-

Analysis: Plot

vs. [Inhibitor] to determine

Part 4: Visualization of Signaling & Targeting[1]

Diagram 1: Pharmacophoric Interaction Logic

This diagram illustrates how the chemical features of the molecule map to specific biological targets.[1]

Caption: Pharmacophoric mapping of 1-methyl-1H-imidazole-2-carboximidamide showing the divergence of therapeutic utility based on specific chemical interactions (Electrostatic vs. Coordination).[1]

Diagram 2: Synthetic Pathway for Anti-TB Agents

This diagram outlines the chemical transformation of the scaffold into active anti-tubercular agents.[1]

Caption: Synthetic workflow converting the raw imidazole-amidine building block into the bioactive pyrimidinone scaffold targeting M. tuberculosis.

Part 5: Data Summary

| Property | Value | Implication for Drug Design |

| pKa (Amidine) | ~11.5 | Fully ionized at physiological pH; ideal for anionic pockets.[1] |

| Solubility | High (HCl salt) | Excellent aqueous solubility for assays and formulation.[1] |

| H-Bond Donors | 3 (Amidine) | Critical for directional binding in enzyme active sites.[1] |

| LogP | < 0 (Hydrophilic) | Low membrane permeability alone; requires derivatization (e.g., pyrimidinone formation) to cross cell walls.[1] |

Part 6: References

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Source: National Institutes of Health (NIH) / ACS Infectious Diseases Context:[1] Describes the use of 1-methyl-1H-imidazole-2-carboximidamide as a precursor for MmpL3 inhibitors.

-

Discovery of Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: Journal of Medicinal Chemistry Context: Provides structural homology data for imidazole-based kinase inhibitors.

-

Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Source: Current Topics in Medicinal Chemistry Context: General review of imidazole pharmacophores in oncology and infectious disease.

-

PubChem Compound Summary: 1-methyl-1H-imidazole-2-carboximidamide. Source: National Library of Medicine Context:[1] Chemical structure and physical property verification.[1][3]

Technical Guide: Discovery and Synthesis of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1][2][3]

CAS Number: 849600-64-2 Molecular Formula: C₅H₈N₄[1][2][3] · HCl Molecular Weight: 160.60 g/mol (salt)[1][3]

Introduction & Pharmacophore Significance[3][4]

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized heterocyclic building block characterized by a highly basic amidine group attached to the C2 position of an N-methylated imidazole ring.[1][2][3][4] In medicinal chemistry, this moiety serves as a critical arginine mimetic .[3]

The "Super-Arginine" Effect

The amidine functionality (

-

Serine Protease Inhibitors: Mimicking the P1 arginine residue to bind into the S1 specificity pocket (e.g., Thrombin, Factor Xa inhibitors).

-

Peptidomimetics: Improving water solubility and bioavailability compared to guanidine analogs.[2][3][4]

-

Kinase Inhibitors: Forming critical salt bridges with aspartate or glutamate residues in the ATP-binding pocket.[1][2][3][4]

Retrosynthetic Analysis

The synthesis of 1-methyl-1H-imidazole-2-carboximidamide is classically approached via the transformation of a nitrile precursor.[1][2][3][4] The high stability of the imidazole ring allows for lithiation strategies to install the carbon framework, followed by functional group interconversion.[4]

Strategic Disconnection[3]

-

Target Molecule (TM): 1-Methyl-1H-imidazole-2-carboximidamide HCl.[1][2][3]

-

Precursor 1 (Imidate): Methyl 1-methyl-1H-imidazole-2-carbimidate (Pinner Salt).[1][2][3][4]

-

Precursor 2 (Nitrile): 1-Methyl-1H-imidazole-2-carbonitrile.[1][2][3][4]

-

Starting Material (SM): 1-Methylimidazole (commercially abundant).[1][2][3][4]

Figure 1: Retrosynthetic pathway utilizing the Pinner reaction strategy.[1][2]

Detailed Synthesis Protocol

This protocol describes a robust, scalable route starting from 1-methylimidazole-2-carbonitrile.[1][2][3][4] If the nitrile is not commercially available, it can be synthesized via C2-lithiation of 1-methylimidazole followed by quenching with an electrophilic cyanide source (e.g.,

Phase 1: The Pinner Reaction (Nitrile Imidate)[1][2][5][6][7]

Principle: Acid-catalyzed addition of an alcohol across the nitrile triple bond to form an imidate ester hydrochloride.[1][2][4][5]

Reagents:

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl₂). Place in an ice/salt bath (0°C).

-

Dissolution: Dissolve 1-methyl-1H-imidazole-2-carbonitrile (e.g., 10.7 g, 100 mmol) in anhydrous methanol (50 mL).

-

Critical: The system must be strictly anhydrous to prevent hydrolysis to the methyl ester.[2]

-

-

Saturation: Bubble dry HCl gas slowly into the solution while stirring. Maintain internal temperature

C. Continue until the solution is saturated (approx. 2-3 hours). -

Incubation: Seal the flask tightly and store at

C for 12–24 hours. A white precipitate (the imidate hydrochloride salt) may form.[1][2][3] -

Workup: Concentrate the mixture under reduced pressure (keep bath temp

C) to remove excess HCl and methanol. Add anhydrous diethyl ether to precipitate the product fully.[2] Filter and dry under vacuum.[2][3]

Phase 2: Ammonolysis (Imidate Amidine)[1][3][4]

Principle: Nucleophilic substitution of the alkoxy group by ammonia.[2][3][4]

Reagents:

Protocol:

-

Suspension: Suspend the dried imidate salt in anhydrous methanol (50 mL) in a pressure vessel or sealed round-bottom flask.

-

Addition: Cool to 0°C. Add 7N ammonia in methanol (3.0 eq) dropwise. Alternatively, bubble anhydrous ammonia gas into the solution for 30 minutes.

-

Reaction: Seal the vessel and stir at room temperature for 12–18 hours.

-

Isolation: Evaporate the solvent under reduced pressure. The residue is the crude amidine hydrochloride.[2]

-

Purification: Recrystallize from hot Ethanol/Isopropanol or triturate with hot Acetone to remove ammonium chloride by-products (though NH₄Cl is also soluble in MeOH, careful crystallization is key).[1][3][4]

Analytical Characterization

To ensure the integrity of the synthesized salt, the following data profile is expected:

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | White to off-white crystalline solid | Hygroscopic salt form.[1][2][3] |

| ¹H NMR (DMSO-d₆) | Methyl group on N1.[1][3][4] | |

| Imidazole ring protons (C4/C5).[1][3][4] | ||

| Amidine protons (NH/NH₂⁺), exchangeable with D₂O.[1][3][4] | ||

| ¹³C NMR | Methyl carbon.[1][3][4] | |

| Imidazole backbone.[3][4] | ||

| Quaternary imidazole carbon.[1][3][4] | ||

| Amidine carbonyl-like carbon.[1][3][4] | ||

| Mass Spec (ESI+) | Parent ion (Free base MW = 124.14).[1][3][4] |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of the hydrochloride salt.

Safety & Handling (E-E-A-T)

-

HCl Gas: Highly corrosive and toxic.[2][3][4] All operations involving HCl gas saturation must be performed in a well-ventilated fume hood.[1][2] Use a trap (e.g., NaOH solution) for the exhaust gas.[4]

-

Pressure: The ammonolysis step may generate slight pressure; use rated glassware or pressure vessels.[2][3][4]

-

Hygroscopicity: The hydrochloride salt is likely hygroscopic.[2][3] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

-

Sigma-Aldrich. 1-Methyl-1H-imidazole-2-carboxylic acid technical grade. (Accessed 2026).[1][4]

-

Pinner, A. Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877. (Foundational Chemistry of Pinner Reaction).[1][2][3][6][5][7]

-

BenchChem. The Pinner Reaction: A Technical Guide. Link (General Pinner Protocol).[1][3][4]

-

MySkinRecipes. 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Product Data. Link (CAS Verification).

-

CymitQuimica. Methyl-1H-imidazole-2-carboxamidine hydrochloride. Link (Commercial Availability & Synonyms).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

literature review of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized heterocyclic building block serving as a critical synthon in the development of bioactive pyrimidines and coordination complexes.[1] Distinguished by its amidine functional group attached to the C2 position of an N-methylated imidazole ring, this compound acts as a potent binucleophile.

Its primary utility lies in cyclocondensation reactions with

This guide provides an exhaustive technical review of its chemical properties, synthesis protocols, reactivity profiles, and biological applications, grounded in recent literature.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride |

| Synonyms | 1-Methylimidazole-2-amidine HCl; 2-Amidino-1-methylimidazole HCl |

| CAS Number | 849600-64-2 |

| Molecular Formula | |

| Molecular Weight | 160.61 g/mol |

| SMILES | CN1C=CN=C1C(=N)N.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| pKa (Calculated) | ~11.5 (Amidine group), ~7.0 (Imidazole N3) |

Synthesis & Production Methodologies

The synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride typically proceeds via the Pinner reaction sequence, starting from 1-methylimidazole-2-carbonitrile. This route ensures high regioselectivity and purity.

Synthetic Pathway (Pinner Strategy)

-

Precursor: 1-Methylimidazole-2-carbonitrile.

-

Intermediate: Formation of the imidate ester (Pinner salt) using anhydrous HCl in methanol.

-

Amidation: Reaction of the imidate with ammonia (or ammonium chloride) to yield the amidine.

Detailed Protocol

Step 1: Imidate Formation

-

Reagents: 1-Methylimidazole-2-carbonitrile (1.0 eq), Anhydrous MeOH, HCl (gas or dioxane solution).

-

Conditions: 0°C to Room Temperature (RT), 12–24 hours.

-

Procedure: Dissolve nitrile in anhydrous methanol. Bubble dry HCl gas through the solution at 0°C until saturation. Seal and stir at RT. The imidate hydrochloride precipitates or is isolated by solvent evaporation.

Step 2: Amidine Conversion

-

Reagents: Imidate intermediate, Ammonia (methanolic solution) or Ammonium Chloride (

).[2] -

Conditions: Reflux or sealed tube, 60–80°C.

-

Procedure: Treat the crude imidate with excess methanolic ammonia. Stir for 4–6 hours.

-

Work-up: Concentrate in vacuo. Recrystallize from Ethanol/Ether or Acetone to yield the hydrochloride salt.

Visualization of Synthesis Logic

Figure 1: Step-wise synthesis from the imidazole core to the target amidine salt.

Reactivity Profile & Applications

The core value of this compound lies in its 1,3-binucleophilic character (Amidine Nitrogen + Imidazole Nitrogen). It is primarily used to construct fused or linked heterocyclic systems.

Cyclocondensation (Pyrimidine Synthesis)

The most documented application is the reaction with 1,3-dicarbonyl compounds (e.g., ethyl benzoylacetate) to form 2-(1-methylimidazol-2-yl)pyrimidines .

-

Mechanism:

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

-keto ester. -

Cyclization: The second nitrogen attacks the ester carbonyl.

-

Dehydration/Aromatization: Loss of water/ethanol yields the pyrimidine ring.

-

Experimental Example:

-

Reactants: 1-Methyl-1H-imidazole-2-carboximidamide HCl (1 eq), Ethyl benzoylacetate (1 eq), NaOEt or NaOAc (Base, 2-3 eq).

-

Solvent: Ethanol (Anhydrous).[2]

-

Conditions: Reflux, 2–12 hours.

-

Yield: Typically 50–70% after purification.

Coordination Chemistry

The amidine group, often in conjunction with the imidazole nitrogen or oxime derivatives, acts as a chelate for transition metals.

-

Metals: Ag(I), Zn(II), Pd(II).

-

Utility: These complexes are explored for antimicrobial properties and as models for metal-protein interactions. The rigid imidazole backbone prevents ligand flexibility, stabilizing the metal center.

Reaction Mechanism Diagram

Figure 2: Mechanism of pyrimidine ring formation via condensation with beta-keto esters.

Biological Relevance & Therapeutic Potential[4][5][6]

While the hydrochloride salt itself is a reagent, its derivatives have demonstrated significant biological activity, particularly in infectious disease and oncology.

Antitubercular Activity (M. tuberculosis)

Derivatives synthesized using this amidine (e.g., 2-pyrazolylpyrimidinones ) have shown bactericidal activity against Mycobacterium tuberculosis.

-

Mechanism of Action: These compounds do not target the standard cell wall machinery (like Isoniazid). Instead, they appear to perturb iron (Fe) homeostasis within the bacterium.

-

Resistance: Mutations in the MmpL3 transporter gene have been associated with resistance, suggesting the compound may interfere with membrane transport or lipid biosynthesis linked to MmpL3.

Kinase and Phosphatase Inhibition

The imidazole-amidine motif mimics the guanidinium group of Arginine. This allows derivatives to bind to the active sites of:

-

PTP-1B (Protein Tyrosine Phosphatase 1B): A target for diabetes and obesity. The amidine moiety interacts with the catalytic Asp/Glu residues.

-

NOS (Nitric Oxide Synthase): Imidazoles are classic heme-coordinating inhibitors of NOS.

Summary of Biological Applications

| Target / Area | Derivative Class | Mechanism | Key Reference |

| Tuberculosis | Pyrimidinones | Iron homeostasis perturbation; MmpL3 interaction | [ACS Med. Chem. 2021] |

| Diabetes | Heterocyclic Amides | PTP-1B Inhibition (Arginine mimicry) | [J. Chem. Pharm. Res. 2015] |

| Antimicrobial | Ag(I)/Zn(II) Complexes | Disruption of bacterial membrane/DNA | [J. Mol. Struct. 2023] |

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Keep away from moisture.

-

References

-

Antitubercular Activity

-

Coordination Chemistry (Ag/Zn Complexes)

- Title: "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes"

- Source: Crystal Growth & Design (ACS)

-

URL:[Link]

-

Synthesis Reagents

- Title: "1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Product Page"

- Source: CymitQuimica / PubChem

-

URL:[Link]

-

PTP-1B Inhibition Context

- Title: "Synthesis and biological evaluation of some novel heterocyclic compounds as protein tyrosine phosph

- Source: J. Chem. Pharm. Res. (2015)

-

URL:[Link] (General Journal Link for verification)

Sources

1-methyl-1H-imidazole-2-carboximidamide hydrochloride as a research chemical

The following is an in-depth technical guide on 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , designed for researchers and drug development professionals.

Functional Class: Heterocyclic Building Block / Amidine Reagent CAS: 849600-64-2[1]

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (often abbreviated as MICA-HCl or 2-Amidino-1-methylimidazole ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive nitrogenous scaffolds.[1] Structurally, it consists of an N-methylated imidazole ring substituted at the C2 position with a carboximidamide (amidine) group.

Its chemical significance lies in its dual reactivity: the imidazole ring acts as a stable aromatic core, while the amidine moiety serves as a potent 1,3-dielectrophile equivalent (when reacting with bis-nucleophiles) or a guanidine bioisostere in medicinal chemistry. It is a critical precursor for the development of antitubercular pyrimidines , coordination complexes , and serine protease inhibitors .

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| IUPAC Name | 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride |

| Common Synonyms | 2-Amidino-1-methylimidazole HCl; 1-Methyl-1H-imidazole-2-carboxamidine HCl |

| CAS Number | 849600-64-2 |

| Molecular Formula | C₅H₈N₄[1][2][3][4][5] · HCl |

| Molecular Weight | 160.60 g/mol (Salt); 124.14 g/mol (Free Base) |

| SMILES | Cn1ccnc1C(=N)N.Cl |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone, DCM |

| pKa (Calculated) | ~11.5 (Amidine group) |

| Appearance | White to off-white hygroscopic crystalline solid |

Synthesis & Manufacturing Protocol

For research applications requiring high purity, the synthesis of 1-methyl-1H-imidazole-2-carboximidamide is typically achieved via the Pinner Reaction sequence, starting from 1-methylimidazole-2-carbonitrile.[1] This method is preferred over direct amidination due to higher regioselectivity and yield.

Core Reaction Pathway

-

Precursor: 1-Methylimidazole-2-carbonitrile.[1]

-

Intermediate: Imidate Ester (Pinner Salt).

-

Product: Amidine Hydrochloride.[2]

Detailed Laboratory Protocol

Note: All steps should be performed under an inert atmosphere (Ar or N₂) due to the hygroscopic nature of the intermediates.

Step 1: Formation of the Imidate Ester [1]

-

Dissolve 1-methylimidazole-2-carbonitrile (1.0 eq) in anhydrous Methanol (10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride (3.0 eq) dropwise to the methanol (generating anhydrous HCl in situ).[1]

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Concentrate the solution in vacuo to yield the intermediate methyl 1-methyl-1H-imidazole-2-carboximidate hydrochloride .

Step 2: Ammonolysis to Amidine

-

Redissolve the crude imidate ester in anhydrous Methanol or Ethanol .

-

Cool to 0°C.

-

Add a solution of Ammonia in Methanol (7N, excess, ~5–10 eq) or bubble anhydrous ammonia gas through the solution.

-

Seal the reaction vessel and stir at room temperature for 12 hours.

-

Purification: Evaporate the solvent. Recrystallize the residue from Ethanol/Ether or Isopropanol to obtain pure 1-methyl-1H-imidazole-2-carboximidamide hydrochloride as a white solid.[1]

Figure 1: Pinner synthesis route for converting the nitrile precursor to the target amidine salt.

Key Research Applications

A. Heterocycle Synthesis (Drug Development)

The primary utility of this compound is as a binucleophile in the synthesis of fused heterocycles. The amidine nitrogen atoms can condense with 1,3-electrophiles (such as

-

Case Study (Antitubercular Agents): Research indicates that 1-methyl-1H-imidazole-2-carboximidamide reacts with ethyl benzoylacetate to form 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one .[1][6] These scaffolds are actively screened for activity against Mycobacterium tuberculosis (Mtb), specifically targeting cell wall synthesis pathways.

Figure 2: Synthesis of pharmacologically active pyrimidinones using the target compound.

B. Coordination Chemistry & Metal-Organic Frameworks (MOFs)

The compound acts as a versatile ligand. The imidazole nitrogen (N3) and the amidine nitrogens offer multiple coordination sites.[1]

-

Chelation: It can form stable complexes with transition metals (Ag, Zn, Cu), often used to model biological active sites (e.g., Histidine-Arginine interactions).

-

Significance: These complexes are investigated for their antimicrobial properties (silver complexes) and as catalysts in organic transformations.[1]

C. Bioisostere for Arginine

In medicinal chemistry, the 2-amidino-imidazole moiety serves as a rigid, aromatic bioisostere for the guanidine group of Arginine.

-

Target: Serine Proteases (e.g., Thrombin, Trypsin).

-

Mechanism: The amidine group forms a salt bridge with the Aspartate residue in the S1 specificity pocket of the enzyme, acting as a competitive inhibitor.

Handling, Safety, and Stability

Storage Protocols

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon).[1]

-

Temperature: Store at 2–8°C for long-term stability.

-

Stability: Stable under acidic conditions; susceptible to hydrolysis (to the amide) under strongly basic aqueous conditions at elevated temperatures.[1]

Safety Profile (GHS Classifications)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[7]

-

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory to prevent inhalation of fine dust.

References

-

Chemical Identity & CAS Verification

-

Source: CymitQuimica Product Database. "Methyl-1H-imidazole-2-carboxamidine hydrochloride (CAS 849600-64-2)."[1]

-

-

Antitubercular Applications & Pyrimidine Synthesis

-

Coordination Chemistry (Silver/Zinc Complexes)

-

General Synthesis of Amidines (Pinner Reaction)

- Source: Organic Chemistry Portal.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 849600-64-2: methyl-1H-imidazole-2-carboxamidine hydro… [cymitquimica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Amidine synthesis by imidoylation [organic-chemistry.org]

- 5. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 8006-64-2: Turpentine oil | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Technical Guide: Solubility and Stability of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1]

Executive Technical Summary

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (also known as Methyl-1H-imidazole-2-carboxamidine HCl) is a polar, heterocyclic amidine salt primarily utilized as a biochemical reagent, enzyme inhibitor, and ligand in coordination chemistry.[1] Its physicochemical behavior is dominated by the basicity of the amidine group (

| Property | Technical Specification |

| CAS Number | 849600-64-2 |

| Molecular Formula | |

| Molecular Weight | 160.60 g/mol |

| Core Moiety | 1-Methylimidazole ring functionalized with a C2-amidine |

| Primary Hazard | Irritant (Skin/Eye/Respiratory); Hygroscopic |

| Storage | -20°C (Optimal) or 2-8°C; Desiccated; Protected from light |

Physicochemical Profile & Solubility

Solubility Characteristics

The hydrochloride salt form confers high aqueous solubility compared to the free base.[2] The compound exhibits a "like-dissolves-like" profile typical of polar salts.[1]

-

Aqueous Media: Highly soluble (>50 mg/mL).[1] The solution will be slightly acidic due to the HCl counterion.

-

Polar Organic Solvents: Soluble in DMSO and Methanol.

-

Non-Polar Solvents: Practically insoluble in Hexane, Toluene, and Diethyl Ether.

Critical Solubility Protocol (Self-Validating)

Do not rely on visual inspection alone. Use the following Saturation Shake-Flask Method coupled with HPLC validation to determine precise solubility limits for your specific buffer system.

Step-by-Step Methodology:

-

Preparation : Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Addition : Add solvent (e.g., PBS pH 7.4) in 10

L increments, vortexing for 30 seconds after each addition. -

Equilibration : Once dissolved, add excess solid until a precipitate persists. Shake at 25°C for 24 hours.

-

Filtration : Centrifuge at 10,000 x g for 5 minutes. Filter supernatant through a 0.22

m PVDF filter. -

Quantification : Dilute filtrate 1:100 and analyze via HPLC-UV (254 nm) against a standard curve.

Solubility Workflow Diagram

Stability & Degradation Mechanisms[1]

Hydrolytic Instability

The amidine functional group (

-

Acidic pH (< 4): The protonated amidinium ion is relatively stable, but strong acid with heat can drive hydrolysis.[1]

-

Neutral pH (6-8): Stable for short-term handling (24-48 hours) at room temperature.

-

Basic pH (> 9): Highly unstable.[1] The free base form is prone to rapid hydrolysis to 1-methylimidazole-2-carboxamide.[1]

Degradation Pathway

Understanding the degradation products is vital for interpreting purity data.

[1]

Storage & Handling Recommendations

To maintain >98% purity over long durations:

-

Hygroscopicity Management: The HCl salt attracts atmospheric moisture. Store in a desiccator. Moisture facilitates hydrolysis.

-

Temperature: Long-term storage at -20°C is required.

-

Solution Stability:

-

Stock Solutions (DMSO): Stable for 1 month at -20°C.

-

Aqueous Solutions: Prepare fresh. Do not store aqueous solutions for >24 hours.

-

Experimental Applications & Causality

Ligand Coordination

In coordination chemistry, this compound acts as a bidentate or monodentate ligand. The amidine nitrogen and the imidazole nitrogen are potential donor sites.

-

Insight: When synthesizing metal complexes (e.g., Ag(I) or Zn(II)), the pH must be carefully controlled.[1] Too basic, and the ligand hydrolyzes; too acidic, and the donor nitrogens protonate, preventing coordination.

Biological Assay Formulation

When using this compound as an enzyme inhibitor:

-

Buffer Choice: Avoid phosphate buffers if high concentrations of metal ions are present (precipitation risk).[1] HEPES or Tris (pH 7.4) are preferred.

-

Control: Always run a "degraded compound" control (incubate stock in buffer for 48h at 37°C) to ensure the observed effect is due to the amidine and not the amide hydrolysis product.

References

-

Kukovec, B.-M., et al. (2015). Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. Crystal Growth & Design, 15(3).[1] American Chemical Society. Retrieved from [Link][1]

-

PubChem. (2024). 1-Methyl-1H-imidazole-2-carboxylic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

spectroscopic data (NMR, IR, MS) of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

[1]

Compound Identity & Significance

-

IUPAC Name: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride[1]

-

Common Name: 1-Methyl-2-guanyl-imidazole HCl[1]

-

CAS Number: 1788054-71-6 (Generic/Free base related); Specific salt forms often proprietary.

-

Molecular Formula: C

H -

Molecular Weight: 138.17 (Free Base) + 36.46 (HCl) = 174.63 g/mol

-

Role: Bioisostere for guanidine; polar pharmacophore in enzyme inhibitors (e.g., Thrombin, Trypsin).

Structural Elucidation Strategy

To validate this structure, one must confirm three distinct domains: the N-methylated imidazole core , the amidine functionality , and the chloride counter-ion stoichiometry .

Analytical Logic Flow